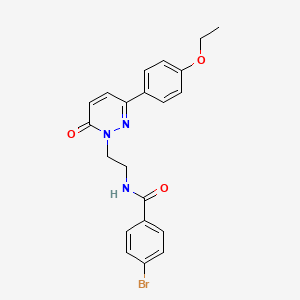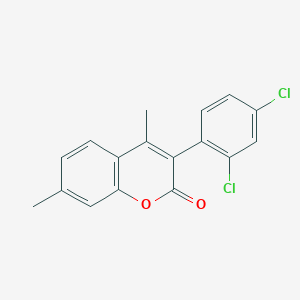
3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one, also known as DDC, is a synthetic compound that belongs to the class of flavonoids. It is widely used in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Structural and Molecular Insights
Studies on compounds closely related to "3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one" often focus on their structural properties and molecular interactions. For instance, Jasinski et al. (2007) examined the crystal structure of a related molecule, noting the significant angles between planes of dichlorophenyl groups and their interactions within the crystal lattice, which could imply potential applications in designing materials with specific crystallographic properties (Jasinski, R. Butcher, A. N. Mayekar, B. Narayana, & H. Yathirajan, 2007).
Synthetic Pathways and Chemical Reactivity
Research by Chalabi and Fadhil (2020) on synthesizing and characterizing derivatives of chromen compounds via photosynthesis provides insights into novel synthetic routes and the reactivity of these compounds under specific conditions. Such studies contribute to the broader understanding of chromen derivatives' chemical behavior, potentially opening up new applications in synthetic chemistry and material science (Nirozh A. Chalabi & Ghazwan F. Fadhil, 2020).
Potential for Pharmacological Applications
Although direct applications in drug development were excluded from this query, the structural analysis and understanding of related compounds' molecular interactions could inform the pharmacological potential of similar structures. The selective activation or binding of certain receptors by structurally related compounds, as explored by Croston et al. (2002), indicates the potential for designing new therapeutic agents with targeted actions (G. Croston et al., 2002).
Material Science Applications
The electronic and structural characteristics of related compounds, such as those studied by Domingo et al. (2000), could offer insights into designing semiconducting polymers with high spin multiplicity. Such materials are of interest for their applications in electronic devices, highlighting the potential of dichlorophenyl derivatives in advancing materials science (Domingo et al., 2000).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c1-9-3-5-12-10(2)16(17(20)21-15(12)7-9)13-6-4-11(18)8-14(13)19/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGHISBJWSRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2639229.png)
![(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2639234.png)

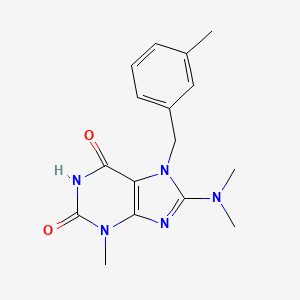

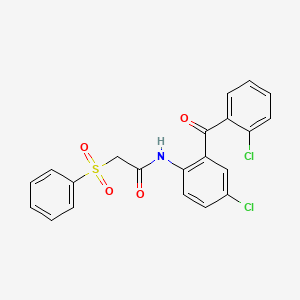


![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)
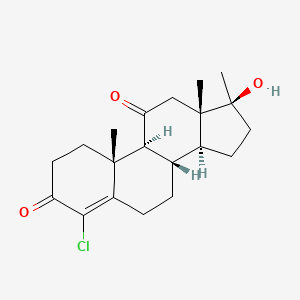

![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)
